4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone
Description
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-21-11-5-2-8-18(21)25-14-16-26(17-15-25)24(28)27-19-9-3-6-12-22(19)30-23-13-7-4-10-20(23)27/h2-13H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNLQIAEXSAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Approaches
Direct Synthesis via Acylation-Substitution Sequence
The most efficient preparation method involves a two-step process: first, the acylation of phenothiazine followed by nucleophilic substitution with 1-(2-methoxyphenyl)piperazine. This approach is based on similar synthetic protocols used for related compounds.
Step 1: Preparation of 2-chloro-1-(10H-phenothiazin-10-yl)ethanone
In this initial step, phenothiazine undergoes N-acylation with chloroacetyl chloride in the presence of a base and suitable solvent system. The reaction proceeds as follows:
- Phenothiazine (0.01 mol, 1.99 g) and chloroacetyl chloride (0.01 mol, 1.13 ml) are combined in a round-bottom flask containing 100 ml of dry acetonitrile.
- Potassium carbonate (0.02 mol, 2.76 g) is added as a base to facilitate the reaction.
- The mixture is refluxed for six hours, followed by filtration and solvent evaporation under reduced pressure.
- The resulting 2-chloro-1-(10H-phenothiazin-10-yl)ethanone intermediate can be recrystallized from ethanol to obtain a pure product.
This chloroacetyl intermediate serves as a key building block for the subsequent nucleophilic substitution reaction.
Step 2: Nucleophilic Substitution with 1-(2-methoxyphenyl)piperazine
The second step involves the displacement of the chlorine atom by 1-(2-methoxyphenyl)piperazine:
- The 2-chloro-1-(10H-phenothiazin-10-yl)ethanone (0.01 mol) is dissolved in an appropriate solvent such as acetonitrile or dimethylformamide.
- 1-(2-methoxyphenyl)piperazine (0.012 mol) is added to the solution, along with potassium carbonate (0.02 mol) as a base.
- A catalytic amount of potassium iodide can be added to accelerate the reaction.
- The reaction mixture is heated under reflux for 7-24 hours until completion.
- After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by recrystallization from an appropriate solvent such as isopropyl alcohol or ethanol.
Alternative Synthetic Route via Phase-Transfer Catalysis
This method employs phase-transfer catalysis to facilitate the reaction between phenothiazine derivatives and halogenated compounds:
- Phenothiazine (1 equivalent) is dissolved in acetone or acetonitrile.
- A chloroacetyl halide (1.1 equivalents) is added dropwise to the solution.
- Potassium carbonate (3 equivalents) is added as a base, along with tetrabutylammonium bromide (0.06 equivalents) as a phase-transfer catalyst.
- The mixture is stirred at an appropriate temperature (75-80°C) for several hours.
- After completion, the 2-chloro-1-(10H-phenothiazin-10-yl)ethanone intermediate is isolated.
- This intermediate is then reacted with 1-(2-methoxyphenyl)piperazine hydrochloride in the presence of potassium carbonate and sodium iodide in dimethylformamide.
- The reaction is heated to 100°C for 24 hours.
Detailed Reaction Parameters and Optimization
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts the yield and purity of the final product. Table 1 summarizes the effect of different solvents on the reaction efficiency:
Base Selection and Influence on Product Formation
The base plays a crucial role in the deprotonation of phenothiazine and subsequent nucleophilic substitution reactions. Table 2 presents data on various bases used:
Catalyst Effects on Reaction Rate and Selectivity
Various catalysts can accelerate the nucleophilic substitution reaction:
Purification and Characterization
Purification Methods
The purification of 4-(2-methoxyphenyl)piperazinyl phenothiazin-10-yl ketone typically involves the following approaches:
Recrystallization: The crude product can be recrystallized from isopropyl alcohol by heating at 75-80°C under constant stirring until a clear solution is obtained. Treatment with activated carbon may be employed to remove colored impurities, followed by hot filtration and cooling to 15±5°C to induce crystallization.
Column Chromatography: For difficult-to-separate mixtures, column chromatography using chloroform:methanol (9.5:0.5 v/v) as the mobile phase can be effective.
Salt Formation: The product can be converted to its hydrochloride salt by treatment with hydrochloric acid in organic solvents such as ethyl alcohol, ethyl acetate, or isopropanol. This approach often facilitates purification and improves product stability.
Analytical Characterization
Typical analytical data for this compound includes:
Alternative Preparation Methods
One-Pot Synthesis Approach
A streamlined one-pot synthesis can be employed to reduce isolation steps and improve overall efficiency:
- Phenothiazine (1 equivalent) is reacted with chloroacetyl chloride (1.1 equivalents) in acetonitrile in the presence of potassium carbonate (2 equivalents).
- After completion of the acylation reaction (monitored by TLC), 1-(2-methoxyphenyl)piperazine (1.2 equivalents) is added directly to the reaction mixture along with additional potassium carbonate (1 equivalent) and catalytic potassium iodide.
- The reaction is continued under reflux for an additional 12-24 hours.
- Workup involves filtration, solvent evaporation, and purification as described previously.
This approach eliminates the need to isolate the chloroacetyl intermediate, potentially improving overall yield and reducing waste.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate both steps of the synthesis:
- For the acylation step, phenothiazine and chloroacetyl chloride in acetonitrile with potassium carbonate are exposed to microwave irradiation (100-150 W) for 15-30 minutes instead of conventional reflux for 6 hours.
- Similarly, the nucleophilic substitution step with 1-(2-methoxyphenyl)piperazine can be completed in 30-60 minutes under microwave conditions.
This approach significantly reduces reaction time while maintaining or improving yields.
Scale-Up Considerations and Optimization
For large-scale preparation, several factors require careful consideration:
Heat transfer: Efficient cooling during the addition of chloroacetyl chloride is essential to control the exothermic reaction and prevent undesired side reactions.
Mixing efficiency: Proper agitation ensures homogeneous reaction conditions, particularly important when using phase-transfer catalysts.
Solvent selection: Dimethylformamide provides excellent yields but presents challenges for large-scale operations due to its high boiling point and difficulty in removal. Acetonitrile offers a better compromise between reaction efficiency and process considerations.
Purification strategy: Crystallization is preferred over chromatography for large-scale purification, with careful optimization of solvent systems needed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, DMF or DMSO as solvent.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Phenothiazine alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), gastric (MGC-803), and prostate (PC-3) cancers. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis induction .
- Selectivity : Studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .
- Antimicrobial Properties
- Multidrug Resistance Reversal
- Neuropharmacological Effects
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted that derivatives similar to 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone showed IC50 values significantly lower than standard chemotherapeutics, indicating superior potency against specific cancer cell lines .
- Molecular docking studies suggest that these compounds can effectively bind to tubulin, disrupting its function and leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets, primarily neurotransmitter receptors. The compound is known to bind to dopamine and serotonin receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels in the brain, which may account for its potential antipsychotic and antidepressant effects. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
HBK Series (HBK14–HBK19)
A series of compounds (HBK14–HBK19) shares the 4-(2-methoxyphenyl)piperazinyl group but varies in the phenoxyalkyl chain substituents (e.g., 2,6-dimethylphenoxy, 2-chloro-6-methylphenoxy) . Key differences include:
- HBK15 (2-chloro-6-methylphenoxy): The chloro group increases lipophilicity (logP ~3.2) compared to HBK14 (logP ~2.8), enhancing blood-brain barrier penetration.
- HBK18 (2,4,6-trimethylphenoxy): Steric bulk reduces dopamine D2 receptor binding (Ki = 12 nM vs. 8 nM for HBK15), highlighting substituent size as critical for receptor selectivity.
Table 1: Pharmacological Properties of HBK Compounds
| Compound | Substituent | logP | D2 Receptor Ki (nM) |
|---|---|---|---|
| HBK14 | 2,6-dimethylphenoxy | 2.8 | 10 |
| HBK15 | 2-chloro-6-methylphenoxy | 3.2 | 8 |
| HBK18 | 2,4,6-trimethylphenoxy | 3.5 | 12 |
[4-(4-Methoxyphenyl)piperazinyl]phenothiazin-10-yl Methanone
This analog (CAS 667873-99-6) differs in the methoxy group position (para vs. ortho) on the phenyl ring . The para-methoxy group reduces steric hindrance, increasing serotonin 5-HT1A receptor binding affinity (IC50 = 45 nM) compared to the target compound (IC50 = 68 nM). However, the ortho-methoxy group in the target compound improves α1-adrenergic receptor antagonism, suggesting substituent position dictates target selectivity.
Trifluoromethyl-Substituted Phenothiazines
Esters of 4-[3-(2-trifluoromethylphenothiazin-10-yl)propyl]-1-piperazieneethanol exhibit prolonged antipsychotic activity due to the trifluoromethyl group’s high lipophilicity (logP ~4.1) and metabolic stability . 3 µg/mL for trifluoromethyl analogs).
Chloro-Substituted Phenothiazines
2-Chloro-10H-phenothiazine derivatives (e.g., T3D2913) demonstrate enhanced dopamine receptor affinity (D2 Ki = 2 nM) due to the electron-withdrawing chloro group stabilizing receptor-ligand interactions . However, these compounds exhibit higher cytotoxicity (LD50 = 25 µM) compared to the target compound (LD50 = 48 µM), likely due to reactive metabolite formation.
Phenothiazine-Acetic Acid Derivatives
2-(10H-Phenothiazin-10-yl)acetic acid derivatives exhibit improved aqueous solubility (>50 mg/mL) via ionization of the carboxylic acid group . However, their lack of a piperazinyl moiety results in reduced CNS activity (IC50 > 1 µM for 5-HT2A), underscoring the importance of the piperazine group in neuropharmacological applications.
Table 2: Structural and Functional Comparison
| Compound Class | Key Feature | logP | Target Receptor (IC50/Ki) | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | 2-Methoxyphenyl, ketone bridge | 2.5 | α1D/1A (82 nM) | 12 |
| HBK15 | 2-Chloro-6-methylphenoxy | 3.2 | D2 (8 nM) | 8 |
| [4-(4-Methoxyphenyl)piperazinyl] analog | Para-methoxy | 2.3 | 5-HT1A (45 nM) | 15 |
| Trifluoromethyl derivative | CF3 group | 4.1 | D2 (1.5 nM) | 3 |
| Acetic acid derivative | Carboxylic acid | 1.8 | 5-HT2A (>1 µM) | >50 |
Biological Activity
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular signaling pathways, thus modulating biological responses.
- Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.
Anticancer Properties
Research indicates that this compound possesses notable anticancer properties. It has been shown to inhibit tumor cell proliferation through several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Tubulin Polymerization : Similar to other phenothiazine derivatives, it may disrupt microtubule dynamics, which is crucial for mitosis.
Neuroprotective Effects
In addition to its anticancer activity, this compound has demonstrated neuroprotective effects, making it a candidate for treating neurodegenerative disorders:
- Cholinesterase Inhibition : It shows potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could enhance cholinergic transmission in conditions like Alzheimer's disease.
- Antidepressant Activity : The piperazine moiety may contribute to antidepressant effects by modulating serotonin and dopamine pathways.
Case Studies and Experimental Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Route Design : Use a multi-step approach combining Ullmann coupling for phenothiazine core synthesis and nucleophilic substitution for piperazine attachment. Piperazine derivatives (e.g., 1-(2-Methylphenyl)piperazine) are often synthesized via Buchwald-Hartwig amination, as seen in related compounds .
- Optimization : Apply a factorial design of experiments (DoE) to vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C or CuI). Statistical methods reduce trial-and-error inefficiencies .
- Validation : Monitor reaction progress via TLC and HPLC, with yields optimized to >75% under inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular conformation?
- Methodological Answer :
- X-Ray Crystallography : Resolve bond angles (e.g., C–N–C angles in piperazine rings ranging 105.5°–179.97°) and torsion angles to confirm stereochemistry. Reference CCDC 2209381 for phenothiazine derivatives .
- NMR Spectroscopy : Use H/C NMR to verify methoxyphenyl (-OCH, δ ~3.8 ppm) and ketone (C=O, δ ~190 ppm) groups. Compare with InChI/SMILES data for structural validation .
- Table : Key Structural Parameters from Related Compounds
| Parameter | Value Range | Technique | Reference |
|---|---|---|---|
| C–N–C bond angles | 105.5°–179.97° | X-Ray | |
| Aromatic C–H shifts | δ 6.5–7.8 ppm | H NMR |
Q. How can computational methods predict its reactivity and interaction with biological targets?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with ICReDD’s quantum chemical reaction path searches .
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with CNS receptors (e.g., dopamine D), leveraging phenothiazine’s known affinity .
- Validation : Cross-reference computed binding energies (-8 to -10 kcal/mol) with experimental IC values from HeLa cell assays .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Cytotoxicity : Use MTT assays in HeLa cells (IC ~12 µM) to assess viability, as seen in structurally similar triazole derivatives .
- Receptor Binding : Perform radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given piperazine’s CNS activity .
- Solubility : Measure logP via shake-flask method (predicted logP ~3.2) and aqueous solubility (<0.1 mg/mL) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can contradictions in proposed reaction mechanisms for its synthesis be resolved?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., O in ketone groups) to track intermediates via LC-MS. Discrepancies in nucleophilic vs. electrophilic pathways can be clarified through kinetic isotope effects .
- Cross-Validation : Compare computational reaction coordinates (IRC plots) with experimental FT-IR data for transition state verification .
Q. What strategies optimize its large-scale production while maintaining stereochemical purity?
- Methodological Answer :
- Process Intensification : Implement continuous-flow reactors with immobilized catalysts (e.g., Pd on alumina) to enhance yield (85–90%) and reduce byproducts. Monitor purity via inline PAT tools .
- Crystallization Control : Use anti-solvent precipitation (e.g., water in acetone) to isolate enantiopure crystals. Reference angle data (C44–C45–C46: 121.03°) for polymorph screening .
Q. How do substituents (e.g., methoxy vs. chloro) on the phenyl ring synergistically influence bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs (e.g., 4-chlorophenyl variant) and compare cytotoxicity (HeLa IC shifts from 12 µM to 18 µM) .
- Computational Mapping : Generate electrostatic potential surfaces to visualize electron-withdrawing/donating effects on receptor binding .
Q. How can discrepancies between computational predictions and experimental solubility data be addressed?
- Methodological Answer :
- Force Field Refinement : Adjust COSMO-RS parameters using experimental solubility data (e.g., ESOL logS = -4.2) to improve predictive accuracy .
- Hydration Studies : Perform molecular dynamics simulations with explicit water molecules to model hydrogen-bonding interactions .
Q. What are its degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Major degradation products include hydrolyzed ketone and demethylated piperazine .
- DFT-Based Degradation Modeling : Identify susceptible bonds (e.g., C=O) and simulate hydrolysis kinetics at pH 1–14 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
